molecular formula C9H13NO B1293681 4-Propoxyaniline CAS No. 4469-80-1

4-Propoxyaniline

Cat. No. B1293681
CAS RN: 4469-80-1
M. Wt: 151.21 g/mol
InChI Key: DWOIGSLSPPLRKO-UHFFFAOYSA-N
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Description

4-Propoxyaniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is an amino group attached to a phenyl ring, and various substituents that can modify their physical, chemical, and electronic properties. Although the provided papers do not directly discuss 4-propoxyaniline, they do provide insights into the properties and synthesis of related compounds, which can be used to infer some aspects of 4-propoxyaniline's behavior and applications.

Synthesis Analysis

The synthesis of aniline derivatives often involves the functionalization of the phenyl ring with various substituents. For example, the synthesis of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines involves the attachment of a bromopropyloxy chain to the phenyl ring . Similarly, dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit are synthesized through a series of SN2-Ar aminations and Williamson etherifications . These methods could potentially be adapted for the synthesis of 4-propoxyaniline by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives significantly influences their properties. For instance, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . The molecular structure also determines the self-assembly behavior of dendritic melamines based on 4-(n-octyloxy)aniline . The molecular structure of 4-propoxyaniline, with its propoxy substituent, would likely influence its physical and chemical properties in a similar manner.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including polymerization. For example, copolymer nanofibers of aniline and 2,4-dimethoxyaniline are synthesized through interfacial oxidative polymerization . Additionally, novel polymers based on aniline derivatives can be synthesized electrochemically, as demonstrated by the synthesis of a polymer based on (4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl) aniline) . These reactions highlight the reactivity of aniline derivatives and suggest that 4-propoxyaniline could also be used as a monomer in polymer synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The mesomorphic properties of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines are influenced by the length of the alkyloxy chain and the presence of a bromine atom . The electrical properties of copolymers derived from aniline are affected by the molar ratio of the comonomers, as seen in the synthesis of poly(aniline-co-2,4-dimethoxyaniline) nanostructures . The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an agrochemical intermediate, also showcases the importance of reaction conditions in achieving high yields and purity . These findings suggest that the physical and chemical properties of 4-propoxyaniline would be influenced by its propoxy substituent and could be tailored through synthetic modifications.

Scientific Research Applications

Pharmacological Properties and Mechanisms

  • Influence on Bladder Function : Propiverine hydrochloride, a derivative of benzilic acid which includes 4-propoxyaniline, was studied for its effects on the bladder in dogs. The research found that propiverine hydrochloride significantly increased the maximum vesical volume and decreased the frequency of rhythmic bladder contractions, indicating its potential as a treatment for pollakiuria (Kaneko et al., 1989).
  • Effect on Vesico-detrusor Reflex : Another study explored the effects of propiverine hydrochloride on the vesico-detrusor reflex in dogs, revealing its inhibitory action on the efferent terminal of the pelvic nerve, further supporting its potential therapeutic use (Kaneko et al., 1989).

Therapeutic Applications

  • Treatment of Multiple Sclerosis : 4-Aminopyridine, another compound related to 4-propoxyaniline, has shown effectiveness in treating symptoms of multiple sclerosis, such as decreased walking capacity. The drug improves impulse conduction through demyelinated lesions, translating to improved walking speed and muscle strength in patients (Jensen et al., 2014).

Effects on Neurological Disorders

  • Parkinsonism Induced by Analogues : A study reported parkinsonism in a patient due to abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener. This highlights the importance of understanding the neurotoxic potential of compounds related to 4-propoxyaniline (Davis et al., 1979).

properties

IUPAC Name

4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIGSLSPPLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063486
Record name Benzenamine, 4-propoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxyaniline

CAS RN

4469-80-1
Record name 4-Propoxybenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-propoxy-
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Record name Benzenamine, 4-propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxyaniline
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Synthesis routes and methods

Procedure details

The method of claim 1 wherein nitrobenzene is reacted with propanol to form p-propoxyaniline.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Fukui, Y Matsunaga - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
… 4,4'-Dicyanobiphenyl gives a metastable nematic liquid crystal when it is mixed with N-[4-(dimethylamino)benzylidene]-4-propoxyaniline and a metastable smectic liquid crystal with N-(4…
Number of citations: 9 www.journal.csj.jp
N Homura, Y Matsunaga, M Suzuki - Molecular crystals and liquid …, 1985 - Taylor & Francis
… The only exception is N-[(4-dimethylamino)benzylidene]-4-ethoxyaniline-N-(4-nitrobenzylidene)-4-propoxyaniline system which exhibits a smectic phase alone. The maximum …
Number of citations: 15 www.tandfonline.com
V Kishore, SS Parmar, S Kumar, JP Barthwal - Pharmacology, 1977 - karger.com
… , new to literature, were synthesized from 4-propoxyaniline. Condensation of the appropriate isothiocyanate with 4-propoxyaniline resulted in the formation of substituted thiocarba mides…
Number of citations: 5 karger.com
F Minoru - Bulletin of the Chemical Society of Japan, 1982 - cir.nii.ac.jp
… 4,4′-Dicyanobiphenyl gives a metastable nematic liquid crystal when it is mixed with N-[4-(dimethylamino)benzylidene]-4-propoxyaniline and a metastable smectic liquid crystal with N-…
Number of citations: 0 cir.nii.ac.jp
J Wu, Q Xu, X Xia, N Li, J Lu, J Ge, L Wang - e-Polymers, 2010 - degruyter.com
A third-order nonlinear optical (NLO)-active initiator (NA3PH) was synthesized to prepare a NLO-active polystyrene (NA3PH-PSt) via atom transfer radical polymerization (ATRP). The …
Number of citations: 0 www.degruyter.com
X Xue, J Yang, W Huang, H Yang, B Jiang, F Li… - Polymer, 2015 - Elsevier
… The final crude 4-propoxyaniline (2.60 g) was stored in dark condition. … The crude 4-propoxyaniline (2.60 g, about 16.0 mmol) was dissolved in concentrated HCl (5 mL) and deionized …
Number of citations: 21 www.sciencedirect.com
J Liu, C Xing, D Wei, Q Deng, C Yang… - Materials Chemistry …, 2019 - pubs.rsc.org
… compounds were synthesized having shorter carbon chains compared to SBA, namely the salicylaldehyde 4-ethyoxyaniline Schiff base (SEA) and the salicylaldehyde 4-propoxyaniline …
Number of citations: 9 pubs.rsc.org
T Uemura, S Takenaka, S Kusabayashi… - Molecular Crystals and …, 1983 - Taylor & Francis
… 544 ' -Propoxyphenyl)azotropolone To a solution of 4-propoxyphenyl diazonium sulfate which was prepared by the reaction of 4-propoxyaniline (0.012 mole) with sodium nitrite was …
Number of citations: 21 www.tandfonline.com
AA Vernekar, S Patil, C Bhat, SG Tilve - RSC advances, 2013 - pubs.rsc.org
… In the case of the reduction of 1-(allyloxy)-4-nitrobenzene 1t, 4-(allyloxy)aniline 2p was obtained as a major product along with 4-propoxyaniline 2q in a 98 [thin space (1/6-em)] : [thin …
Number of citations: 39 pubs.rsc.org
J Liu, C Xing, D Wei, C Yang, Q Peng, H Hou, Y Li, K Li - 2019 - chemrxiv.org
… Control compounds of salicylaldehyde 4-ethyoxyaniline Schiff base (SEA) and salicylaldehyde 4-propoxyaniline Schiff base (SPA) were synthesized, which have shorter carbon chains …
Number of citations: 4 chemrxiv.org

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